2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(9-ethylcarba zol-3-yl)acetamide
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Overview
Description
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(9-ethylcarbazol-3-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(9-ethylcarbazol-3-yl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the methylethoxy phenyl group and the amino group. The final step involves the attachment of the ethylcarbazolyl acetamide moiety. Common reagents used in these reactions include chloroacetyl chloride, potassium carbonate, and various solvents such as ethanol and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(9-ethylcarbazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Sodium azide, halogenated compounds; conditionspolar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives .
Scientific Research Applications
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(9-ethylcarbazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(9-ethylcarbazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The triazole ring plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(9-ethylcarbazol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H28N6O2S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-4-32-23-11-6-5-10-21(23)22-15-19(12-13-24(22)32)29-25(34)16-36-27-31-30-26(33(27)28)18-8-7-9-20(14-18)35-17(2)3/h5-15,17H,4,16,28H2,1-3H3,(H,29,34) |
InChI Key |
FXAODDMRRQPGQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC(=CC=C4)OC(C)C)C5=CC=CC=C51 |
Origin of Product |
United States |
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